molecular formula C14H16N2O B1421810 Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- CAS No. 85059-51-4

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-

Cat. No.: B1421810
CAS No.: 85059-51-4
M. Wt: 228.29 g/mol
InChI Key: VXAXHJLDFHOWLK-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Versatility in Drug Discovery

Pyrrolidine rings, including 1-(2-isocyano-1-oxo-3-phenylpropyl)pyrrolidine, are recognized for their significant role in medicinal chemistry, especially in drug discovery. The pyrrolidine scaffold is highly valued due to its sp3-hybridization, which allows efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and increases three-dimensional coverage. This versatility supports the design of bioactive molecules with target selectivity, including derivatives such as pyrrolizines and pyrrolidine-2-one. The pyrrolidine ring's stereogenicity is crucial for achieving different biological profiles in drug candidates through various stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).

Role in Heterocyclic Compound Chemistry

Pyrrolidine and its derivatives play an essential role in the chemistry of heterocyclic compounds, impacting various fields such as medicinal and analytical chemistry. Pyridine derivatives, closely related to pyrrolidine, exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties. These derivatives serve as effective chemosensors in analytical chemistry, highlighting the broad utility of heterocyclic compounds in scientific research (Abu-Taweel et al., 2022).

Contribution to Stereochemistry and Pharmacology

The structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, demonstrate the importance of stereochemistry in pharmacological profiles. The enantiomerically pure versions of phenylpiracetam showcase how different stereoisomers can lead to varied biological activities, emphasizing the relationship between molecular configuration and efficacy in central nervous system agents. This underscores the need for precise stereochemical considerations in the development of new compounds for enhancing cognitive functions (Veinberg et al., 2015).

Pyrrolidine in Matrix Metalloproteinase Inhibition

Pyrrolidine scaffolds have been identified as effective inhibitors of matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes. The design of pyrrolidine-based MMP inhibitors demonstrates the scaffold's capability to act as a potent antagonist for various MMP subclasses, indicating its potential for treating neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).

Biochemical Analysis

Biochemical Properties

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. For instance, it can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- and cytochrome P450 can result in the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which it is involved .

Cellular Effects

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can impact cellular metabolism by altering the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can inhibit the activity of enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation or depletion of specific metabolites, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time. These degradation products can also have biological activity, further complicating the temporal effects of the compound .

Dosage Effects in Animal Models

The effects of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. For example, high doses of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can lead to toxicity and adverse effects, such as liver damage and neurotoxicity. These effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism .

Metabolic Pathways

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in changes in metabolic flux and metabolite levels. The involvement of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- in these pathways highlights its potential impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can localize to various cellular compartments, where it can interact with target biomolecules. The distribution of the compound within tissues can also influence its overall biological effects .

Subcellular Localization

The subcellular localization of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of the compound can also affect its stability and degradation, further influencing its biological activity .

Properties

IUPAC Name

2-isocyano-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15-13(11-12-7-3-2-4-8-12)14(17)16-9-5-6-10-16/h2-4,7-8,13H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAXHJLDFHOWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672917
Record name 2-Isocyano-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85059-51-4
Record name 2-Isocyano-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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